1,2-Bis(triethoxysilyl)ethane (CAS: 16068-37-4), also known as BTESE, is a bridged organosilane precursor used to create hybrid organic-inorganic materials. Its defining feature is a stable Si-CH2-CH2-Si backbone, which introduces a covalently bonded, flexible ethylene bridge into the silica network formed during sol-gel processing. This structure is fundamental to its use in forming periodic mesoporous organosilicas (PMOs), flexible coatings, and low-dielectric-constant films where precise integration of organic character is required.
Choosing a substitute for BTEE based on elemental composition alone leads to critical failures in material properties and processability. Co-condensing monomeric silanes like tetraethoxysilane (TEOS) with a separate carbon source cannot replicate the uniform, ordered ethylene bridging that BTEE provides, resulting in heterogeneous materials with inferior mechanical and thermal properties. Furthermore, substituting with the methoxy analog, 1,2-bis(trimethoxysilyl)ethane (BTMSE), introduces significant process control challenges. Methoxysilanes hydrolyze much faster than ethoxysilanes, leading to shorter gel times and a narrower processing window. The BTEE precursor also releases ethanol upon hydrolysis, a less toxic and less volatile byproduct than the methanol released by BTMSE, which is a key consideration for process safety and handling at scale.
Incorporating BTEE into a polymethylsilsesquioxane (PMSQ) aerogel network fundamentally changes its mechanical behavior from brittle to highly elastic. A BTEE-modified aerogel sustained 70% compressive strain and demonstrated an elastic recovery rate approaching 80% after 20 compression cycles. This overcomes the inherent brittleness of conventional silica aerogels, which fracture under low strain. The ethylene bridge acts as a flexible molecular hinge, enabling the material to deform and recover.
| Evidence Dimension | Elastic Recovery Rate (after 20 cycles at 70% strain) |
| Target Compound Data | Approaching 80% (for BTEE-modified PMSQ aerogel) |
| Comparator Or Baseline | Conventional silica aerogels (qualitatively described as brittle and fracturing under low strain) |
| Quantified Difference | Qualitative shift from brittle failure to ~80% elastic recovery |
| Conditions | Compression testing of polymethylsilsesquioxane aerogels prepared with and without BTEE. |
For applications requiring durable, flexible, and lightweight porous materials, BTEE is a critical precursor that imparts elasticity not achievable with standard silica precursors like TEOS or MTMS alone.
The integration of ethylene bridges via BTEE significantly increases the organic character and non-polarity of the final material, leading to enhanced hydrophobicity. Aerogels prepared with BTEE exhibit superhydrophobic surfaces with a water contact angle of 154.7°. In contrast, organosilicon films made from other precursors without this specific bridging show a much lower water contact angle of around 100°, which is hydrophobic but not superhydrophobic. This high contact angle is critical for applications requiring water repellency and self-cleaning properties.
| Evidence Dimension | Static Water Contact Angle (WCA) |
| Target Compound Data | 154.7° |
| Comparator Or Baseline | Standard organosilicon film: ~100° |
| Quantified Difference | ~55% increase in water contact angle, achieving superhydrophobicity (WCA > 150°) |
| Conditions | Measurement on the surface of a polymethylsilsesquioxane aerogel incorporating BTEE. |
Procurement of BTEE is justified for creating surfaces where extreme water repellency is a primary performance metric, a level of performance not reached by less-functionalized or purely inorganic silica precursors.
The ethoxy groups (-OC2H5) on BTEE hydrolyze more slowly and controllably than the methoxy groups (-OCH3) on its common substitute, 1,2-bis(trimethoxysilyl)ethane (BTMSE). In an aqueous solution at pH 4, BTEE hydrolysis proceeds over several days, with about 85% of silane molecules converted to silanols after 3 days. This slower reaction rate provides a wider processing window for sol-gel formulations, which is critical for fabricating uniform films and monoliths. In contrast, methoxysilanes are known to have faster hydrolysis rates, which can lead to rapid, difficult-to-control gelation.
| Evidence Dimension | Hydrolysis Completion Time |
| Target Compound Data | Gradual hydrolysis over >3 days to reach ~85% completion |
| Comparator Or Baseline | Methoxysilanes (e.g., BTMSE) are generally known to exhibit faster hydrolysis kinetics. |
| Quantified Difference | Slower, multi-day hydrolysis provides a significantly extended processing window compared to faster-reacting methoxy analogs. |
| Conditions | Aqueous solution at pH 4, monitored by NMR spectroscopy. |
For processes requiring precise control over condensation and morphology, such as the fabrication of high-quality optical films or large monoliths, BTEE's slower kinetics offer a distinct processability and reproducibility advantage over BTMSE.
While BTEE-derived materials are typically processed below 300 °C to preserve the ethylene bridges, specialized high-temperature firing under an inert atmosphere can produce membranes with exceptional thermal and oxidation stability. BTEE-derived membranes fired at 700 °C exhibit high H2/CH4 selectivity of up to 100. Even after subsequent treatment in air at 550 °C, the membranes maintain high selectivity, demonstrating a robustness not seen in membranes made from purely organic polymers or less stable precursors. This indicates that the Si-C bonds in the BTEE backbone contribute to a uniquely stable, carbon-reinforced silica network after pyrolysis.
| Evidence Dimension | Gas Selectivity (H2/CH4) after High-Temperature Firing |
| Target Compound Data | Selectivity of ~100 after firing at 700 °C |
| Comparator Or Baseline | Membranes fired at 300 °C show a lower selectivity of ~30. |
| Quantified Difference | >3-fold increase in H2/CH4 selectivity when processed at high temperature. |
| Conditions | Gas permeation testing of BTEE-derived membranes after firing at specified temperatures under N2. |
BTEE is a preferred precursor for fabricating robust molecular sieve membranes intended for demanding, high-temperature gas separation processes where both performance and stability are required.
BTEE is the right choice when the end product must be both lightweight and mechanically resilient. Its ability to impart elasticity and superhydrophobicity is critical for developing advanced insulation, shock-absorbent materials, and self-cleaning surfaces that must withstand mechanical stress without fracturing.
The defined Si-C2H4-Si structure makes BTEE an essential building block for PMOs used in catalysis, separation, and sensing. The slower, more controllable hydrolysis of its ethoxy groups compared to methoxy analogs provides a process advantage for achieving highly ordered, defect-free porous structures.
In microelectronics, BTEE is used to formulate spin-on dielectric materials with low dielectric constants (low-k). The incorporated ethylene groups lower the material's density and polarity, reducing capacitance between interconnects. The controlled hydrolysis allows for the deposition of uniform, high-quality films required for semiconductor manufacturing.
As a precursor for organosilica membranes, BTEE provides a pathway to materials with excellent molecular sieving properties and superior thermal stability compared to conventional polymer membranes. This makes it suitable for producing membranes for hydrogen purification and other gas separations at elevated temperatures.
Corrosive;Acute Toxic;Irritant;Health Hazard